molecular formula C16H17NO3 B154865 1-Cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 135906-00-2

1-Cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B154865
CAS RN: 135906-00-2
M. Wt: 271.31 g/mol
InChI Key: DTLUKEHVTWNAGE-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (abbreviated as 1-CHO-DHQC) is an organic compound belonging to the class of quinoline-3-carboxylic acid derivatives. It is a white crystalline solid with a molecular weight of 248.32 g/mol and a melting point of 145-148°C. 1-CHO-DHQC is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, as a reagent in organic chemistry, and in the preparation of various metal complexes.

Scientific Research Applications

Physicochemical Properties

1-Cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid shares some structural similarities with compounds studied for their physicochemical properties. For instance, the study of 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a close analog, highlighted the importance of understanding these properties for the improvement of crystallization and purification processes in pharmaceutical manufacturing (Qiuxiang, 2002).

Antibacterial Applications

Research into derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid has shown potential in creating antibacterial agents. Studies have synthesized derivatives that resulted in compounds with high antibacterial activity, indicating the relevance of this class of compounds in developing new antibacterial drugs (Glushkov et al., 1988).

Anticancer Potential

Derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, closely related to this compound, have been explored for their anticancer properties. A study on these derivatives found significant anticancer activity against breast cancer cell lines, suggesting a potential therapeutic application in oncology (Gaber et al., 2021).

Novel Synthesis Methods

There has been considerable research into novel methods of synthesizing derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids. These studies provide insights into more efficient and effective ways to produce these compounds, which could be relevant for the synthesis of this compound and its derivatives (Ukrainets et al., 2011).

properties

IUPAC Name

1-cyclohexyl-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-15-12-8-4-5-9-14(12)17(10-13(15)16(19)20)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLUKEHVTWNAGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C(C(=O)C3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369565
Record name 1-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730966
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

135906-00-2
Record name 1-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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